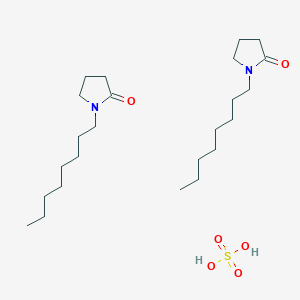![molecular formula C30H25NO5 B14192198 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid CAS No. 853652-13-8](/img/structure/B14192198.png)
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid is a synthetic organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone attached to two phenyl groups
Métodos De Preparación
The synthesis of 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the benzoylnaphthalene and acetic acid moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid involves its interaction with specific molecular targets. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound binds to PPARγ, modulating its activity and influencing various cellular pathways.
Comparación Con Compuestos Similares
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid can be compared with other benzophenone derivatives and indole-based compounds. Similar compounds include:
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler indole structure.
Naphthalene derivatives: Compounds with a naphthalene core, often used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its combination of benzophenone, indole, and acetic acid moieties, which confer specific chemical and biological properties.
Propiedades
Número CAS |
853652-13-8 |
|---|---|
Fórmula molecular |
C30H25NO5 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(33)20-31-14-13-24-19-27(11-12-28(24)31)36-16-4-15-35-26-10-9-22-17-25(8-7-23(22)18-26)30(34)21-5-2-1-3-6-21/h1-3,5-14,17-19H,4,15-16,20H2,(H,32,33) |
Clave InChI |
YLXUCIABXCKZJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



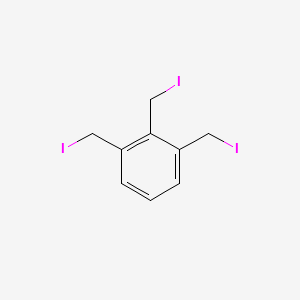
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
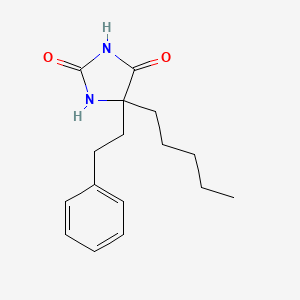
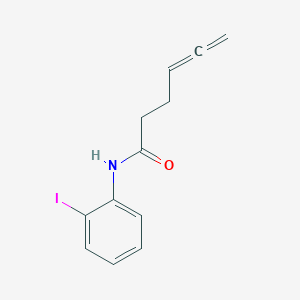
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
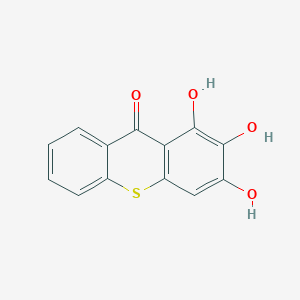
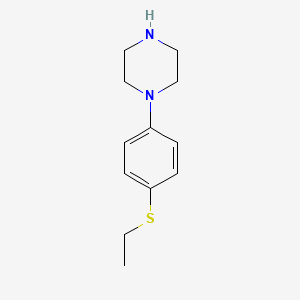
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
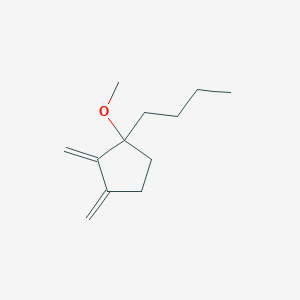
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
